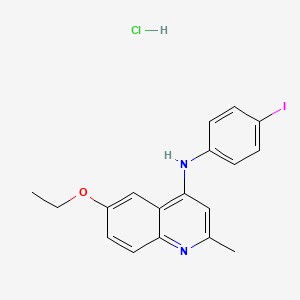
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. The compound features a quinoline core substituted with ethoxy, iodophenyl, and methyl groups, making it a unique molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various substitution reactions to introduce the ethoxy, iodophenyl, and methyl groups. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenyl iodide, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
科学的研究の応用
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 6-ethoxy-N-(4-iodophenyl)-5-nitropyrimidin-4-amine
- 6-ethoxy-N’-(4-iodophenyl)-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride stands out due to its unique substitution pattern on the quinoline core. This distinct structure may confer specific properties and reactivity, making it valuable for targeted research and applications.
特性
IUPAC Name |
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O.ClH/c1-3-22-15-8-9-17-16(11-15)18(10-12(2)20-17)21-14-6-4-13(19)5-7-14;/h4-11H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHRYBZHHYXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
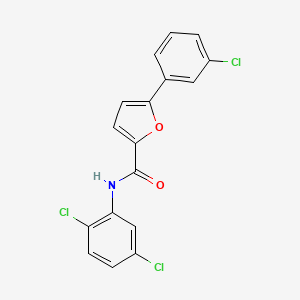
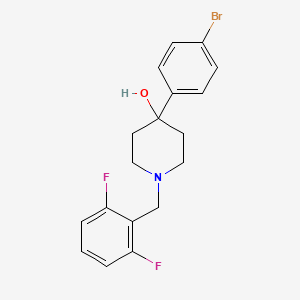
![N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4981722.png)
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
![3,4,5-trimethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![2-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
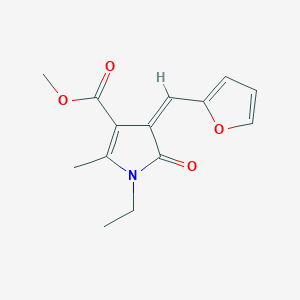
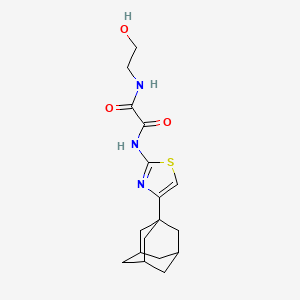
![1-Fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4981756.png)
![4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4981769.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4981776.png)

![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)
